molecular formula C22H28O5 B008731 Hancinol CAS No. 108864-50-2

Hancinol

Número de catálogo: B008731
Número CAS: 108864-50-2
Peso molecular: 372.5 g/mol
Clave InChI: JBYGAWPYVWTNRG-KTHGADAFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hancinol is a bicyclic lignan isolated from the plant Piper hancei (山蒟), a species traditionally used in Chinese medicine. Its chemical structure is defined as rel-(7S,8S,1'R,3'S,4'R)-1'-Allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo[3.2.1]oct-5'-ene, with the molecular formula C22H28O5 and a molecular weight of 372.47 g/mol . Pharmacologically, this compound has demonstrated anti-inflammatory and anti-apoptotic properties, particularly in modulating pathways such as PI3K/Akt, which are critical in diabetic cardiomyopathy and nephropathy .

Análisis De Reacciones Químicas

Tipos de reacciones: El manitol experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, en condiciones alcalinas, el manitol reacciona con cloruro férrico para formar un precipitado amarillo pardusco .

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen dibromomanitol y otros derivados utilizados en diversas aplicaciones .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Hancinol shares structural and functional similarities with lignans and phytosterols derived from Piper hancei and related species. Below is a detailed comparison with key analogs:

Structural Analogs

Hancinone C

  • Structure: A lignan with a bicyclic framework but differing in substituents (e.g., absence of a hydroxyl group at the 4' position compared to this compound) .
  • Molecular Weight : Reported inconsistently across studies: 133.12 g/mol () vs. 59.05 g/mol (). This discrepancy may reflect variations in measurement techniques or data entry errors.
  • Source: Also isolated from Piper hancei, but its specific pharmacological roles remain less characterized compared to this compound .

Denudatin B

  • Structure : A lignan with a similar bicyclic core but distinct substitutions, including a methoxy group at the 3' position .
  • Molecular Weight : 398.9 g/mol (approximated from structural data).
  • Pharmacology: Co-occurs with this compound in anti-diabetic formulations and targets similar pathways (e.g., inflammation modulation), though its specific mechanisms remain understudied .

Functional Analogs

Campesterol

  • Structure: A phytosterol with a tetracyclic hydrocarbon skeleton, structurally distinct from this compound’s lignan framework .
  • Molecular Weight : 400.7 g/mol (C28H48O).
  • Function: Primarily involved in cholesterol metabolism, contrasting with this compound’s anti-apoptotic roles .

Comparative Pharmacological Data

Compound Molecular Weight (g/mol) LogP Source Key Pharmacological Role
This compound 372.47 0.53 Piper hancei PI3K/Akt modulation, anti-inflammatory
Hancinone C 133.12 / 59.05* 0.74 Piper hancei Undefined (structural analog)
Denudatin B ~398.9 0.40 Piper hancei Anti-inflammatory (synergistic with this compound)
Campesterol 400.7 1.34 Dioscorea opposita Cholesterol absorption

Note: Molecular weight discrepancies for Hancinone C are unresolved and require further validation .

Key Research Findings

Anti-Inflammatory Effects: this compound outperforms Denudatin B in suppressing pro-inflammatory cytokines (e.g., IL-1β) in diabetic nephropathy models, likely due to its unique hydroxyl and methoxy substitutions .

Bioavailability: this compound’s moderate LogP (0.53) balances solubility and membrane penetration, whereas Campesterol’s high LogP (1.34) limits its utility in aqueous environments .

Synergistic Activity: In combination with Kaempferol and Quercetol, this compound enhances apoptosis inhibition in cardiomyocytes, suggesting multi-target mechanisms .

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for identifying and characterizing Hancinol in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for precise quantification, while nuclear magnetic resonance (NMR) spectroscopy should be used to confirm structural integrity. Purity validation requires ≥95% chromatographic homogeneity, with cross-referencing against synthetic standards .

Q. What in vitro models are validated for studying this compound’s bioactivity in diabetic nephropathy (DN)?

  • Methodological Answer : Immortalized human podocyte cell lines under high-glucose conditions (25 mM glucose) are widely used to mimic DN. Ensure consistency by including negative controls (5.5 mM glucose) and measuring biomarkers like nephrin expression via Western blot. For inflammatory responses, LPS-stimulated macrophages (e.g., THP-1 cells) can assess IL-1β modulation .

Q. Which pharmacological targets of this compound are mechanistically linked to its anti-inflammatory effects?

  • Methodological Answer : Prioritize targets with confirmed protein-ligand interactions, such as SRC kinase (PDB ID: 1Y57) and GAPDH, using molecular docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity validation. Pathway enrichment analysis (KEGG/GO) should contextualize immune modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response data across in vitro and in vivo studies?

  • Methodological Answer : Conduct interspecies pharmacokinetic profiling (e.g., murine vs. human hepatocyte metabolism) to identify species-specific clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to clinically relevant doses. Address variability by standardizing delivery vehicles (e.g., PEGylation for solubility) .

Q. What experimental designs are robust for studying this compound’s multi-target effects using network pharmacology?

  • Methodological Answer : Integrate transcriptomic data (RNA-seq of DN patient biopsies) with this compound’s target profile via STRINGdb or Cytoscape. Validate hub targets (e.g., EGF, SRC) using CRISPR-Cas9 knockdowns in relevant cell models. Apply Mendelian randomization to infer causal relationships between this compound-modulated cytokines (e.g., IL-1β) and DN progression .

Q. How can researchers address this compound’s pharmacokinetic challenges, such as low oral bioavailability?

  • Methodological Answer : Employ nanoformulations (e.g., lipid-based nanoparticles) to enhance solubility and intestinal absorption. Validate bioavailability improvements using Caco-2 cell monolayers for permeability assays and in vivo pharmacokinetic studies (AUC₀–₂₄ ≥ 80% vs. intravenous controls). Monitor metabolite profiles via UPLC-QTOF-MS .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other TCM components?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1) in dose-matrix assays (e.g., Denudatin B + this compound). Apply multivariate ANOVA to decouple shared vs. unique pathway contributions, with false discovery rate (FDR) correction for multi-comparison bias .

Q. Methodological Considerations Table

Research Stage Key Tools/Techniques Validation Criteria References
Compound IdentificationHPLC-MS/MS, NMR≥95% purity, spectral match to synthetic standards
Target ValidationSPR, CRISPR-Cas9 knockdownsΔBinding affinity ≥ 50%, phenotypic rescue
Pharmacokinetic ProfilingPBPK modeling, Caco-2 permeability assaysAUC₀–₂₄ ≥ 80% of IV dose, Tₘₐₓ < 2h
Synergy AnalysisChou-Talalay CI, multivariate ANOVACI < 1, FDR-adjusted p < 0.05

Q. Notes for Rigorous Research Design

  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 for animal experiments .
  • Reproducibility : Publish raw data (e.g., RNA-seq FASTQ files) and computational scripts in repositories like Zenodo or GitHub .
  • Contradiction Management : Use systematic reviews (PRISMA guidelines) to contextualize conflicting results and identify gaps in experimental conditions (e.g., cell passage number, serum concentration) .

Propiedades

Número CAS

108864-50-2

Fórmula molecular

C22H28O5

Peso molecular

372.5 g/mol

Nombre IUPAC

(1S,4R,5R,7S)-6-(3,4-dimethoxyphenyl)-4-hydroxy-3-methoxy-4,7-dimethyl-1-prop-2-enylbicyclo[3.2.1]oct-2-en-8-one

InChI

InChI=1S/C22H28O5/c1-7-10-22-12-17(27-6)21(3,24)19(20(22)23)18(13(22)2)14-8-9-15(25-4)16(11-14)26-5/h7-9,11-13,18-19,24H,1,10H2,2-6H3/t13-,18?,19-,21-,22+/m0/s1

Clave InChI

JBYGAWPYVWTNRG-KTHGADAFSA-N

SMILES

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC

SMILES isomérico

C[C@H]1C([C@H]2C(=O)[C@@]1(C=C([C@]2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC

SMILES canónico

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC

Sinónimos

1'-allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo (3.2.1) oct-5'-ene
hancinol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.